molecular formula C12H9ClFNO2S B5811598 N-(4-chlorophenyl)-3-fluorobenzenesulfonamide

N-(4-chlorophenyl)-3-fluorobenzenesulfonamide

Cat. No. B5811598
M. Wt: 285.72 g/mol
InChI Key: PTZLJZZVJXPXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has also been used as a research tool to investigate the physiological and biochemical functions of CFTR.

Mechanism of Action

N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 acts as a reversible inhibitor of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide by binding to the cytoplasmic regulatory domain of the protein. It prevents the opening of the chloride channel by stabilizing the closed state of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide. This inhibition leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a decrease in the volume of airway surface liquid and a decrease in mucus viscosity.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been shown to have several biochemical and physiological effects, including inhibition of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide-mediated chloride secretion, reduction in mucus viscosity, and improvement in lung function. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several advantages as a research tool, including its specificity for N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, its reversible inhibition, and its ability to inhibit N-(4-chlorophenyl)-3-fluorobenzenesulfonamide in various cell types. However, it also has some limitations, including its potential off-target effects, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several potential future directions for research and therapeutic applications. One direction is to develop more potent and selective N-(4-chlorophenyl)-3-fluorobenzenesulfonamide inhibitors that can be used as drugs for cystic fibrosis and other related diseases. Another direction is to investigate the role of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide in other physiological and pathological conditions, such as cancer and inflammation. Additionally, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be used as a tool to study the structure and function of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide and to develop new therapies for cystic fibrosis and related diseases.
Conclusion
In summary, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 is a small molecule inhibitor of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide that has been extensively studied for its potential therapeutic applications in cystic fibrosis and as a research tool to investigate the physiological and biochemical functions of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide. It has several advantages and limitations as a research tool, and several potential future directions for research and therapeutic applications.

Synthesis Methods

N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 3-fluorobenzenamine. The synthesis involves several chemical reactions, including nucleophilic substitution, diazotization, and sulfonation. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been widely used in scientific research to investigate the role of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide in various physiological and pathological conditions. It has been shown to inhibit N-(4-chlorophenyl)-3-fluorobenzenesulfonamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This inhibition has been used to study the pathophysiology of cystic fibrosis and other related diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZLJZZVJXPXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-fluorobenzenesulfonamide

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